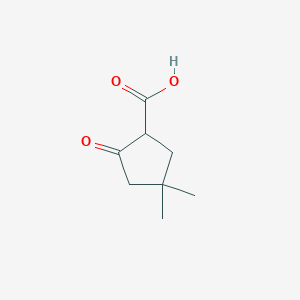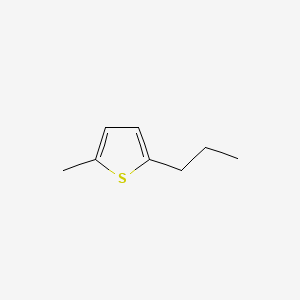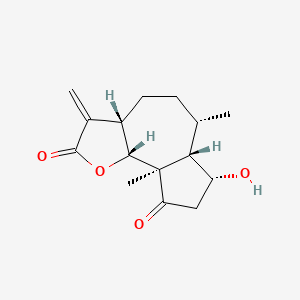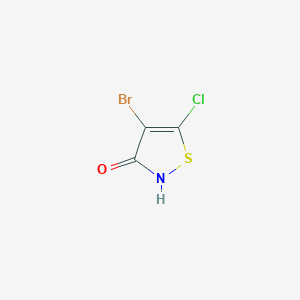
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a brominated and chlorinated precursor with a sulfur-containing reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate or pharmacophore.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloro-1,2-thiazole: Lacks the ketone group, potentially altering its reactivity and applications.
5-Chloro-1,2-thiazol-3(2H)-one: Similar structure but without the bromine atom, which might affect its chemical properties and biological activity.
4-Bromo-1,2-thiazol-3(2H)-one:
Uniqueness
4-Bromo-5-chloro-1,2-thiazol-3(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The combination of these halogens with the thiazole ring and ketone group makes it a versatile compound for various scientific investigations.
Properties
CAS No. |
25629-59-8 |
|---|---|
Molecular Formula |
C3HBrClNOS |
Molecular Weight |
214.47 g/mol |
IUPAC Name |
4-bromo-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C3HBrClNOS/c4-1-2(5)8-6-3(1)7/h(H,6,7) |
InChI Key |
OCZXKVGVLSJZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SNC1=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


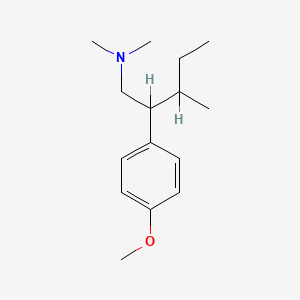
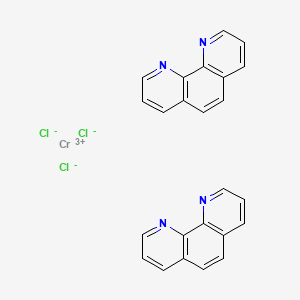
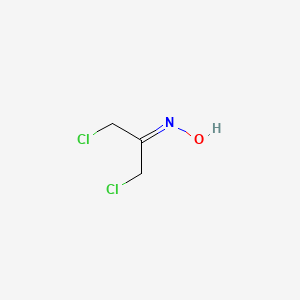
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
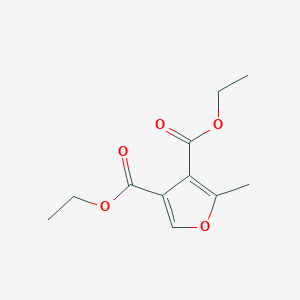
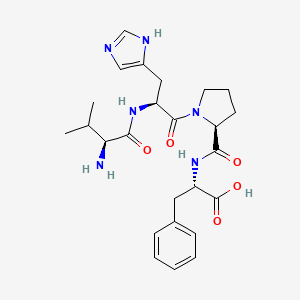
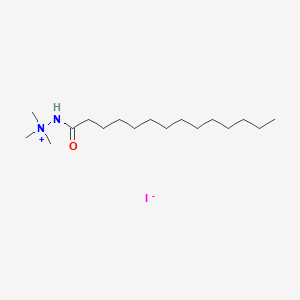
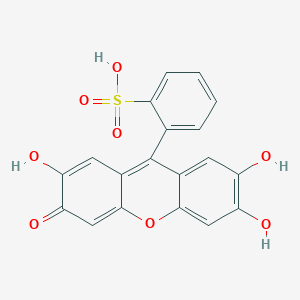
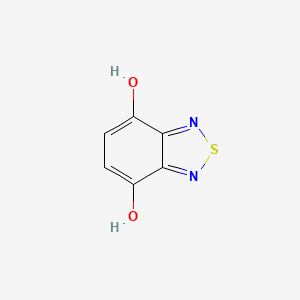
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
